molecular formula C17H18N2O4S B7705777 N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide

Cat. No.: B7705777
M. Wt: 346.4 g/mol
InChI Key: PVJORGCZZXRDHH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a phenylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the phenylsulfamoyl intermediate: This step involves the reaction of phenylamine with chlorosulfonic acid to form phenylsulfonamide.

    Coupling with phenoxyacetic acid: The phenylsulfonamide is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules used in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(methylsulfamoyl)phenoxy]acetamide
  • N-cyclopropyl-2-[4-(ethylsulfamoyl)phenoxy]acetamide
  • N-cyclopropyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide

Uniqueness

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents on the sulfonamide group. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-13-6-7-13)12-23-15-8-10-16(11-9-15)24(21,22)19-14-4-2-1-3-5-14/h1-5,8-11,13,19H,6-7,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJORGCZZXRDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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